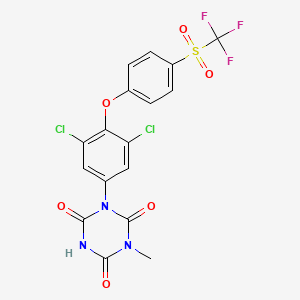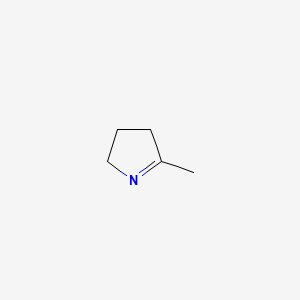
2-甲基-1-吡咯啉
描述
2-Methyl-1-pyrroline is a monocyclic imine and a derivative of pyrroline. It is a five-membered heterocyclic compound with the molecular formula C5H9N and a molecular weight of 83.13 g/mol . This compound is known for its various biological and pharmacological applications.
科学研究应用
2-Methyl-1-pyrroline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis
作用机制
Target of Action
2-Methyl-1-pyrroline is a versatile synthetic scaffold with a variety of reactivity options provided by its structure . It is a monocyclic imine and a pharmaceutical intermediate . .
Mode of Action
It is formed during the Rh (I) complexes (containing N,N -donor ligands and N,P -donor ligand) immobilized on glassy carbon electrode surfaces catalyzed intramolecular hydroamination of 4-pentyn-1-amine .
Biochemical Pathways
2-Methyl-1-pyrroline can vary from being a starting material of key imidazole functionalities and indole cores to a precursor of the common histamine Η3 receptor chiral pharmacophore . It is also involved in the enzymatic synthesis of ®- and (S)-2-methylpyrroline in the presence of whole-cells catalysts isolated from Strptomyces sp. strains .
Pharmacokinetics
It is known that the compound is a colorless to brown liquid with a molecular weight of 83.13 .
Result of Action
It is known to be a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various pharmaceutical compounds.
Action Environment
Environmental factors can influence the action of 2-Methyl-1-pyrroline. For instance, soil moisture content has been shown to enhance the biosynthesis of 2-acetyl-1-pyrroline, a compound related to 2-Methyl-1-pyrroline . .
生化分析
Biochemical Properties
2-Methyl-1-pyrroline plays a significant role in biochemical reactions, particularly in the enantioselective enzymatic synthesis of ®- and (S)-2-methylpyrroline . It interacts with whole-cell catalysts isolated from Streptomyces species strains GF3587 and GF3546 . These interactions are crucial for the synthesis of chiral pharmacophores, which are essential in the development of various biologically and pharmaceutically relevant compounds . Additionally, 2-Methyl-1-pyrroline reacts with 2-oxopropanal to afford acetyl-1-pyrroline .
Cellular Effects
2-Methyl-1-pyrroline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with enzymes and proteins involved in these pathways, thereby modulating their activity . The compound’s impact on cellular metabolism is particularly notable, as it can alter metabolic flux and metabolite levels, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, 2-Methyl-1-pyrroline exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to interact with enzymes and proteins involved in gene expression regulation further underscores its significance in modulating cellular functions . These interactions can lead to changes in gene expression patterns, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-pyrroline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Methyl-1-pyrroline can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-pyrroline vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can enhance cellular function and metabolic activity . High doses may lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .
Metabolic Pathways
2-Methyl-1-pyrroline is involved in several metabolic pathways, including those related to proline metabolism . It interacts with enzymes such as pyrroline-5-carboxylate reductase and proline dehydrogenase, which are crucial for the synthesis and catabolism of proline . These interactions can influence the levels of metabolites and the overall metabolic flux within cells . The compound’s role in proline metabolism underscores its significance in various physiological processes .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-pyrroline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, thereby influencing its activity and function . The compound’s distribution patterns are essential for understanding its pharmacokinetics and pharmacodynamics .
Subcellular Localization
2-Methyl-1-pyrroline’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s localization is crucial for its activity, as it determines the specific biochemical pathways and processes that it can modulate .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1-pyrroline can be synthesized through several methods. One common method involves the cyclization of 4-pentyn-1-amine using iridium complexes as catalysts. The reaction is carried out at 60°C, resulting in a high yield of 2-Methyl-1-pyrroline . Another method involves the reaction of 5-chloro-2-pentanone with sodium cyanide and ammonium acetate in a mixture of water and methanol at 50°C for 3 hours .
Industrial Production Methods: Industrial production of 2-Methyl-1-pyrroline typically involves the use of metal-mediated cyclizations. Transition metal-catalyzed cyclizations are employed to form the pyrroline ring, which is a key step in the synthesis of this compound .
化学反应分析
Types of Reactions: 2-Methyl-1-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: 2-Methyl-1-pyrroline can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include acetyl-1-pyrroline when reacted with 2-oxopropanal .
相似化合物的比较
- 2-Methylpyrrolidine
- 3-Ethyl-4-methyl-3-pyrrolin-2-one
- 1-(2-Aminophenyl)pyrrole
- 3-Pyrroline
- 2-Acetylpyrrole
Uniqueness: 2-Methyl-1-pyrroline is unique due to its specific structure and the presence of a methyl group at the second position of the pyrroline ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.
属性
IUPAC Name |
5-methyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSZPNIMMLSKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236173 | |
| Record name | 3,4-Dihydro-5-methyl-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-32-2 | |
| Record name | 2-Methyl-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-pyrroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-5-methyl-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5-methyl-2H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-PYRROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUN2A487KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


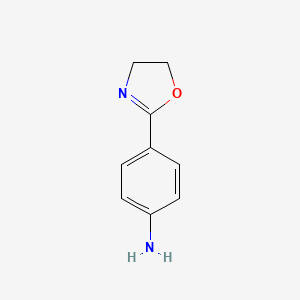
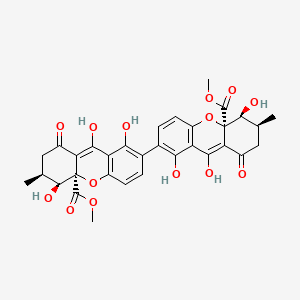
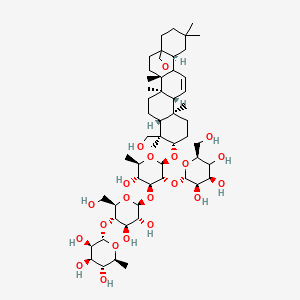
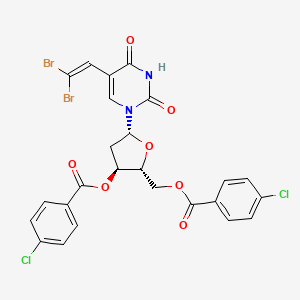
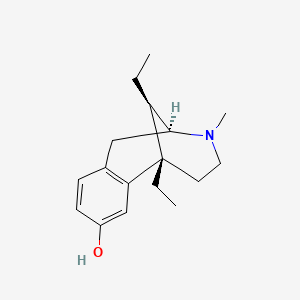
![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
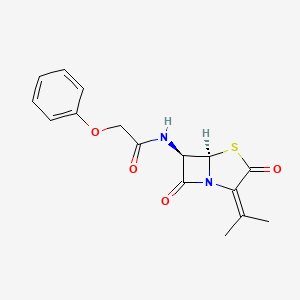

![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)

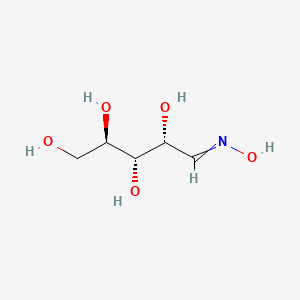
![2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid](/img/structure/B1218601.png)
